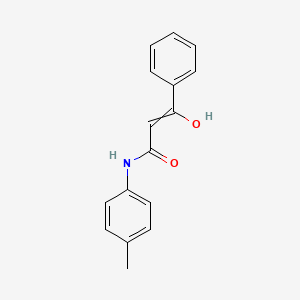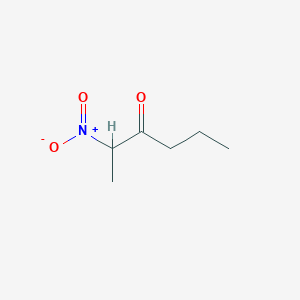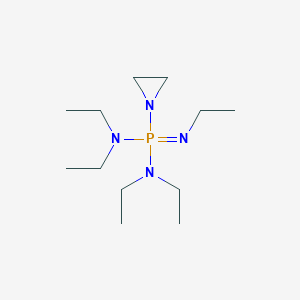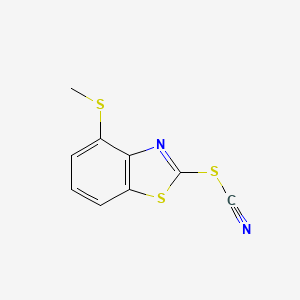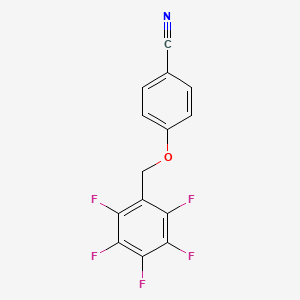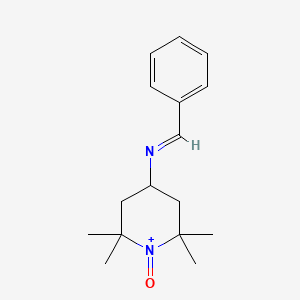
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- is a compound that belongs to the class of nitroxides. Nitroxides are stable free radicals that are widely used in various fields of chemistry and biology due to their unique properties. This compound is known for its stability and reactivity, making it a valuable tool in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable oxidizing agent to form the nitroxide radical. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and the isolation of the desired compound.
化学反応の分析
Types of Reactions
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
Reduction: It can be reduced to its corresponding hydroxylamine derivative under specific conditions.
Substitution: The nitroxide radical can participate in substitution reactions, where the nitroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in the presence of solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols, and the reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Aldehydes and ketones are the major products formed from the oxidation of alcohols.
Reduction: The corresponding hydroxylamine derivative is the primary product of the reduction reaction.
Substitution: Various substituted derivatives of the original compound are formed, depending on the nucleophile used.
科学的研究の応用
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions. It also serves as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Biology: The compound is employed in studies of oxidative stress and redox biology. It is used to investigate the role of reactive oxygen species (ROS) in cellular processes.
Medicine: Research on this compound includes its potential use as a therapeutic agent for diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- involves its ability to act as a stable free radical. The nitroxide radical can interact with other radicals, leading to the formation of stable products. This property makes it an effective antioxidant, as it can neutralize reactive oxygen species and prevent oxidative damage. The compound’s molecular targets include cellular components such as lipids, proteins, and nucleic acids, where it can mitigate the effects of oxidative stress.
類似化合物との比較
Similar Compounds
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl): A widely used nitroxide radical with similar properties and applications.
4-Hydroxy-TEMPO: A derivative of TEMPO with an additional hydroxyl group, enhancing its solubility and reactivity.
4-Acetamido-TEMPO: Another derivative of TEMPO with an acetamido group, used in specific oxidation reactions.
Uniqueness
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-((phenylmethylene)amino)- is unique due to the presence of the phenylmethyleneamino group, which imparts distinct chemical and physical properties. This modification enhances its stability and reactivity, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
80323-70-2 |
|---|---|
分子式 |
C16H23N2O+ |
分子量 |
259.37 g/mol |
IUPAC名 |
1-phenyl-N-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)methanimine |
InChI |
InChI=1S/C16H23N2O/c1-15(2)10-14(11-16(3,4)18(15)19)17-12-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3/q+1 |
InChIキー |
XUNYETCZGJEBDM-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC([N+]1=O)(C)C)N=CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


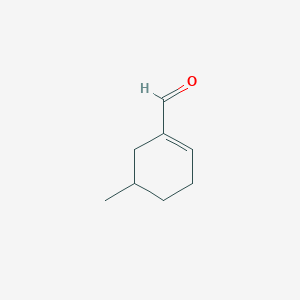

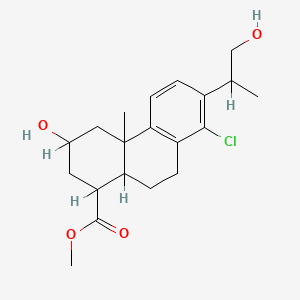

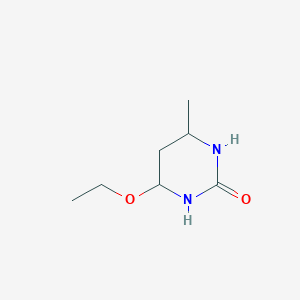
![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
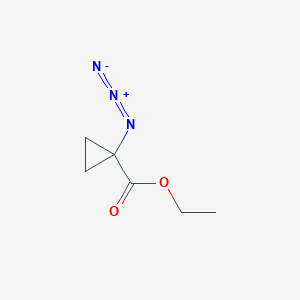
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
